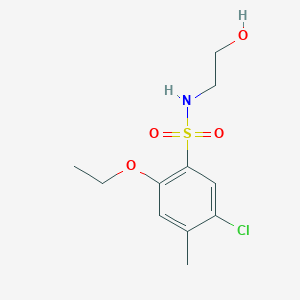
1-Acetyl-4-(naphthylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Acetyl-4-(naphthylsulfonyl)piperazine is an organic compound with the molecular formula C16H18N2O3S It features a piperazine ring substituted with an acetyl group at one nitrogen atom and a naphthylsulfonyl group at the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(naphthylsulfonyl)piperazine typically involves the following steps:
-
Formation of the Piperazine Core: : Piperazine is reacted with acetic anhydride to introduce the acetyl group at one of the nitrogen atoms. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct.
Piperazine+Acetic Anhydride→1-Acetylpiperazine+Acetic Acid
-
Sulfonylation: : The acetylated piperazine is then reacted with 1-naphthalenesulfonyl chloride in the presence of a base like triethylamine. This step introduces the naphthylsulfonyl group at the remaining nitrogen atom.
1-Acetylpiperazine+1-Naphthalenesulfonyl Chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle reagents and control reaction conditions precisely.
化学反応の分析
Types of Reactions
1-Acetyl-4-(naphthylsulfonyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidative conditions, potentially forming naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, although this is less common.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various acylated piperazine derivatives.
科学的研究の応用
1-Acetyl-4-(naphthylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-Acetyl-4-(naphthylsulfonyl)piperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The naphthylsulfonyl group can enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: Similar in structure but with a hydroxyphenyl group instead of a naphthylsulfonyl group.
1-Benzyl-4-(1-naphthylsulfonyl)piperazine: Features a benzyl group instead of an acetyl group.
1-Acetyl-4-(4-methylphenylsulfonyl)piperazine: Contains a methylphenylsulfonyl group instead of a naphthylsulfonyl group.
Uniqueness
1-Acetyl-4-(naphthylsulfonyl)piperazine is unique due to the presence of both an acetyl group and a naphthylsulfonyl group, which confer distinct chemical and biological properties. The naphthylsulfonyl group, in particular, can enhance interactions with aromatic systems in biological targets, potentially leading to unique pharmacological activities.
特性
分子式 |
C16H18N2O3S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3 |
InChIキー |
LMJCEHUIFQEFAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)









